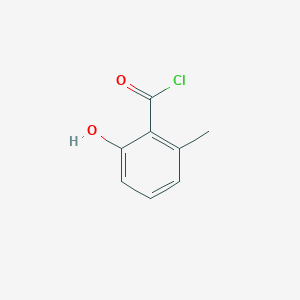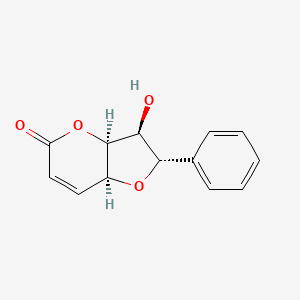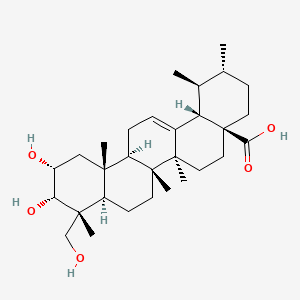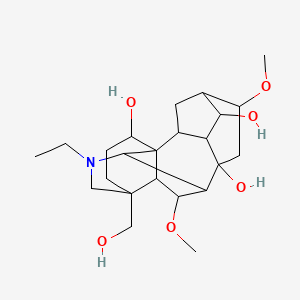
2-Hydroxy-6-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methylbenzoyl chloride: is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hydroxyl group at the second position and a methyl group at the sixth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylbenzoyl chloride typically involves the chlorination of 2-Hydroxy-6-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-Hydroxy-6-methylbenzoyl group into aromatic compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Hydroxy-6-methylbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Acylation Reactions: Catalysts such as aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.
Hydrolysis: The reaction is carried out in aqueous acidic or basic conditions.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
2-Hydroxy-6-methylbenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Hydroxy-6-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylbenzoyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can acylate proteins and enzymes, potentially altering their activity and function. The specific molecular targets and pathways involved depend on the context of its use and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the hydroxyl and methyl substituents.
2-Hydroxybenzoyl Chloride: Similar structure but without the methyl group.
6-Methylbenzoyl Chloride: Similar structure but without the hydroxyl group.
Comparison:
Reactivity: 2-Hydroxy-6-methylbenzoyl chloride is more reactive than benzoyl chloride due to the electron-donating effects of the hydroxyl and methyl groups.
Applications: The presence of the hydroxyl and methyl groups makes it more versatile in organic synthesis, allowing for the preparation of a wider range of derivatives.
Biological Activity: The hydroxyl group can enhance the compound’s ability to interact with biological molecules, potentially increasing its biological activity compared to benzoyl chloride.
Properties
IUPAC Name |
2-hydroxy-6-methylbenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWNQYRZFIRHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,9S,10R,13R,14S)-5,5,9-Trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B1181701.png)


![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B1181705.png)
![N-(4-bromophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181708.png)
![4-(3-Amino-6-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1181709.png)
![3-[3-(3,4-Dimethoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181710.png)
